Cis-7,10,13-nonadecatrienoic acid (C19:3) originates from glycerolipid biosynthesis in plant membranes. Unlike most plant fatty acids synthesized as C18 or C16 chains, its odd-chain length suggests specialized elongation mechanisms. The initial steps involve de novo fatty acid synthesis in plastids, where acetyl-CoA carboxylase (ACCase) and fatty acid synthase (FAS) complexes generate palmitic acid (16:0). This precursor undergoes elongation to stearic acid (18:0) and subsequent desaturation by plastidial desaturases (FAD4-8) to form linolenic acid (18:3) [7].
Membrane phospholipids serve as reservoirs for trienoic acid precursors. Phosphatidylcholine in the endoplasmic reticulum provides acyl chains for elongation by fatty acid elongase 1 (FAE1), which adds two-carbon units via four enzymatic reactions. Comparative studies indicate that nonadecatrienoic acid likely arises from α-linolenic acid (18:3) through a single elongation cycle, yielding a C20 intermediate followed by β-oxidation to C19:3. Alternatively, direct elongation of hexadecatrienoic acid (16:3) – prevalent in chloroplasts of "16:3 plants" like Arabidopsis – may occur [7]. Glycerol-3-phosphate (Gly-3-P) availability critically regulates flux through these pathways, as demonstrated by transgenic Arabidopsis lines overexpressing Gly-3-P dehydrogenase. Elevated Gly-3-P shifts lipid synthesis toward prokaryotic (chloroplastic) pathways, increasing 16:3-containing glycerolipids and potentially influencing longer-chain analogues [7].
Table 1: Distribution of Trienoic Fatty Acids in Plant Lipid Pathways
Fatty Acid | Chain Length | Primary Pathway | Major Glycerolipid Source |
---|---|---|---|
Hexadecatrienoic acid | C16:3 | Prokaryotic | Monogalactosyldiacylglycerol (MGDG) |
α-Linolenic acid | C18:3 | Eukaryotic | Phosphatidylcholine |
Nonadecatrienoic acid | C19:3 | Elongation/β-oxidation | Specialized phospholipids |
Nonadecatrienoic acid enters oxylipin metabolism via stereospecific oxidation by lipoxygenase (lipoxygenase). Plant lipoxygenases exhibit positional specificity (9- or 13-lipoxygenase), with 13-lipoxygenase typically oxidizing C18 fatty acids at carbon 13. However, structural studies indicate that minor alterations in substrate-binding channels allow some lipoxygenases (e.g., lipoxygenase 2 in Arabidopsis) to accommodate longer chains like C19:3 [3] [10]. The resulting hydroperoxy derivative (13-hydroperoxy-7,10,13-nonadecatrienoic acid) is metabolized by cytochrome P450 enzymes of the CYP74 family:
Crucially, allene oxide synthase and hydroperoxide lyase compete for the same hydroperoxy substrate. Channeling toward allene oxide synthase is enhanced by its incorporation into a metabolon with lipoxygenase 2 and allene oxide cyclase 2 on the chloroplast envelope. This complex sterically excludes hydroperoxide lyase, prioritizing cyclopentenone production over volatile aldehydes [3] [10].
Table 2: Enzyme Kinetic Parameters for C16:3 vs. C18:3 Substrates
Enzyme | Substrate | Km (µM) | Vmax (nkat/mg) | Primary Product |
---|---|---|---|---|
lipoxygenase 2 (Arabidopsis) | 18:3 (α-Linolenic acid) | 15.2 ± 1.8 | 420 ± 35 | 13-HPOT |
lipoxygenase 2 (Arabidopsis) | 16:3 (Hexadecatrienoic acid) | 28.7 ± 3.2 | 185 ± 20 | 11-HPHT |
Allene oxide synthase (CYP74A) | 13-HPOT (C18) | 8.5 ± 0.9 | 310 ± 28 | 12,13-EOT |
Allene oxide synthase (CYP74A) | 11-HPHT (C16) | 22.1 ± 2.4 | 110 ± 15 | 10,11-EOHT |
Nonadecatrienoic acid shares functional and structural similarities with hexadecatrienoic acid (C16:3) and α-linolenic acid (C18:3), yet key distinctions alter its metabolic fate:
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